2-(3-Bromophenyl)propanoic acid
Overview
Description
“2-(3-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-bromophenyl)propionic acid, has been described in the literature . The method involves a series of reactions including condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system, followed by acidification with hydrochloric acid to generate the crude product. The crude product is then recrystallized in an ethyl acetate-normal heptane system to obtain the final product .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)propanoic acid” consists of a propanoic acid group attached to a bromophenyl group . The InChI code for the compound is 1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)propanoic acid” is a solid compound . It has a molecular weight of 229.07 . The boiling point of the compound is 319.6±17.0 °C at 760 mmHg .
Scientific Research Applications
Phytotoxic and Mutagenic Effects : A study evaluated the phytotoxic and genotoxic effects of some cinnamic acid derivatives, including a compound structurally related to 2-(3-Bromophenyl)propanoic acid. This research assessed their toxicological potential by examining effects on wheat (Triticum aestivum) in terms of plantlet growth inhibition, germination process, mitotic activity, and chromosomal aberrations (Jităreanu et al., 2013).
Synthesis Methodologies : Another study focused on the synthesis of ω-(4-Bromophenyl)alkanoic acids, a category that includes 2-(3-Bromophenyl)propanoic acid. The research outlined efficient methods for their synthesis and subsequent transformation into other compounds, highlighting the versatility and importance of these acids in chemical synthesis (Zaidlewicz & Wolan, 2002).
Crystal Structure Analysis : The crystal structure of compounds structurally related to 2-(3-Bromophenyl)propanoic acid was determined, providing insight into their molecular arrangement and potential applications in various fields (Kumarasinghe et al., 2009).
Anti-inflammatory Activities : Compounds structurally similar to 2-(3-Bromophenyl)propanoic acid were isolated from Eucommia ulmoides Oliv. leaves and evaluated for their anti-inflammatory activities. This highlights potential biomedical applications of such compounds (Ren et al., 2021).
Antifungal Effects : Certain derivatives, including those related to 2-(3-Bromophenyl)propanoic acid, demonstrated significant in vitro activity against pathogenic fungi, indicating potential use in antifungal therapies (Buchta et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, 3-(2-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMQZFTSIHQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510151 | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)propanoic acid | |
CAS RN |
53086-52-5 | |
Record name | 3-Bromo-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.